Boc-Amino-(2-nitro-phenyl)-acetic acid methyl ester

Description

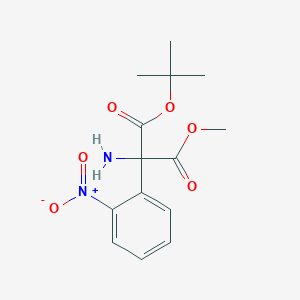

Boc-Amino-(2-nitro-phenyl)-acetic acid methyl ester is a protected amino acid derivative featuring a tert-butoxycarbonyl (Boc) group on the amino moiety, a 2-nitrophenyl substituent on the α-carbon, and a methyl ester at the carboxylic acid terminus. This compound serves as a critical intermediate in organic synthesis, particularly in peptide chemistry and medicinal chemistry, where the Boc group protects the amine during multi-step reactions .

Synthesis: The Boc group is introduced via reaction of the amino acid methyl ester hydrochloride with Boc anhydride (Boc₂O) in the presence of triethylamine, followed by purification via recrystallization . For nitro-substituted derivatives, precursor compounds like (2-nitro-phenyl)-acetic acid methyl ester are synthesized and subjected to hydrogenation or further functionalization (e.g., protection/deprotection steps) .

Properties

Molecular Formula |

C14H18N2O6 |

|---|---|

Molecular Weight |

310.30 g/mol |

IUPAC Name |

3-O-tert-butyl 1-O-methyl 2-amino-2-(2-nitrophenyl)propanedioate |

InChI |

InChI=1S/C14H18N2O6/c1-13(2,3)22-12(18)14(15,11(17)21-4)9-7-5-6-8-10(9)16(19)20/h5-8H,15H2,1-4H3 |

InChI Key |

DAJCGQKPUSINHQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)C(C1=CC=CC=C1[N+](=O)[O-])(C(=O)OC)N |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of Boc-Amino-(2-nitro-phenyl)-acetic acid methyl ester generally involves three key stages:

- Nitration of a suitable phenylacetic acid or derivative to introduce the 2-nitro substituent on the phenyl ring.

- Introduction of the amino group and Boc protection to form the Boc-protected amino acid structure.

- Esterification of the carboxylic acid to the methyl ester.

The synthetic routes vary depending on the starting materials and reagents used, but typically start from commercially available 2-methylphenylacetic acid or 2-nitrophenylacetic acid derivatives.

Nitration of Phenylacetic Acid Derivatives

A reliable method for preparing 2-nitro-substituted phenylacetic acid derivatives involves selective nitration of 2-methylphenylacetic acid using a nitrating mixture of nitric acid and acetic anhydride in the presence of dichloromethane as a solvent. The reaction is conducted at low temperatures (0 to 5 °C) to control the degree of nitration and minimize by-products.

| Parameter | Value/Condition |

|---|---|

| Starting material | 2-Methylphenylacetic acid |

| Nitrating agents | 98% Nitric acid, Acetic anhydride |

| Solvent | Methylene dichloride (dichloromethane) |

| Temperature | 0 °C to 5 °C |

| Reaction time | 1 to 3 hours |

| Molar ratio (acid:nitric acid:acetic anhydride) | 1:1.4–1.6:1.1 |

| Product yield | High, with minimized by-products |

This method yields 2-methyl-3-nitrophenylacetic acid with good selectivity and yield, as described in patent CN101486654A.

Conversion to Amino Acid Derivative and Boc Protection

Following nitration, the nitro group can be converted to an amino group via reduction (commonly catalytic hydrogenation or chemical reduction methods). The amino group is then protected with a tert-butoxycarbonyl (Boc) group by reaction with di-tert-butyl dicarbonate (Boc2O) under mild basic conditions.

Alternatively, amino acid derivatives such as isoserine methyl ester can be used as starting materials, which are then subjected to stereoselective alkylation or acetal formation to introduce the nitro-phenyl substituent and Boc protection simultaneously, as reported in recent synthetic methodologies.

Esterification to Methyl Ester

The carboxylic acid function is esterified to the methyl ester using standard esterification protocols, typically by reaction with methanol in the presence of acid catalysts such as sulfuric acid or hydrochloric acid under reflux conditions. This step is crucial to obtain the methyl ester form of the compound.

Representative Synthetic Route Summary

| Step | Reaction Type | Reagents/Conditions | Outcome/Product |

|---|---|---|---|

| 1 | Nitration | 2-Methylphenylacetic acid, HNO3, Ac2O, CH2Cl2, 0–5 °C | 2-Methyl-3-nitrophenylacetic acid |

| 2 | Reduction & Boc protection | Catalytic hydrogenation or chemical reduction; Boc2O, base | Boc-Amino-(2-nitro-phenyl)-acetic acid |

| 3 | Esterification | Methanol, acid catalyst, reflux | This compound |

Data Tables: Reaction Conditions and Yields

| Compound/Intermediate | Reaction Conditions | Yield (%) | Notes |

|---|---|---|---|

| 2-Methyl-3-nitrophenylacetic acid | HNO3/Ac2O, CH2Cl2, 0–5 °C, 2 h | 75–85 | Controlled nitration, minimal by-products |

| 2-Amino-3-nitrophenylacetic acid | Catalytic hydrogenation, Pd/C, H2 | >90 | Efficient reduction of nitro to amino |

| Boc-protected amino acid | Boc2O, base (e.g., NaHCO3), RT | 80–90 | Mild conditions prevent side reactions |

| Methyl ester formation | MeOH, H2SO4, reflux, 4–6 h | 85–95 | Standard Fischer esterification |

Chemical Reactions Analysis

Types of Reactions

Boc-Amino-(2-nitro-phenyl)-acetic acid methyl ester undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as iron powder and hydrochloric acid.

Substitution: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid.

Common Reagents and Conditions

Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

Reduction: Iron powder, hydrochloric acid.

Substitution: Trifluoroacetic acid (TFA).

Major Products Formed

Reduction: Boc-Amino-(2-amino-phenyl)-acetic acid methyl ester.

Substitution: Amino-(2-nitro-phenyl)-acetic acid methyl ester.

Scientific Research Applications

Boc-Amino-(2-nitro-phenyl)-acetic acid methyl ester has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.

Biology: The compound is used in the study of enzyme-substrate interactions and as a building block for peptide synthesis.

Industry: The compound is used in the production of fine chemicals and as a precursor for the synthesis of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of Boc-Amino-(2-nitro-phenyl)-acetic acid methyl ester involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amino group, which can then participate in hydrogen bonding and electrostatic interactions with biological targets. The Boc protecting group can be removed to expose the amino group, allowing for further chemical modifications.

Comparison with Similar Compounds

Substituent Variations on the Phenyl Ring

Compounds with alternative substituents on the phenyl ring exhibit distinct physicochemical and biological properties:

Key Observations :

- Electron-withdrawing groups (e.g., NO₂, F) reduce electron density on the phenyl ring, affecting reactivity in electrophilic substitutions.

- Boc protection enhances stability during synthetic steps compared to unprotected amines (e.g., methyl 2-amino-2-(2-fluorophenyl)acetate) .

Ester Group Variations

The ester moiety influences solubility and hydrolysis rates:

Key Observations :

Amino Group Modifications

Alternative protecting groups and functionalizations:

Biological Activity

Boc-Amino-(2-nitro-phenyl)-acetic acid methyl ester is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the synthesis, biological evaluations, and underlying mechanisms of action associated with this compound, supported by relevant data tables and case studies.

1. Synthesis of this compound

The synthesis of this compound typically involves the coupling of Boc-protected amino acids with 2-nitro-phenyl acetic acid methyl ester. Common reagents used in this process include dicyclohexylcarbodiimide (DCC) and triethylamine (TEA) as coupling agents, which facilitate the formation of the desired ester linkage.

2.1 Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties against various bacterial strains and fungi. Research indicates that derivatives of this compound exhibit mild to moderate activity against Gram-positive bacteria and fungi such as Aspergillus niger. Notably, hydrolyzed peptide derivatives tend to show enhanced antimicrobial effects compared to their methyl ester counterparts, suggesting that the presence of the ester group may modulate activity.

| Compound Type | Activity Level | Target Organisms |

|---|---|---|

| Methyl Esters | Mild to Moderate | Gram-positive bacteria, Aspergillus niger |

| Hydrolyzed Derivatives | Moderate to Strong | Various bacteria and fungi |

2.2 Anthelmintic Activity

In studies assessing anthelmintic activity, this compound demonstrated significant efficacy against several earthworm species. The compound's hydrolyzed forms were notably more effective than standard drugs like mebendazole, indicating its potential as a novel anthelmintic agent.

| Compound | Activity Level | Comparison Drug |

|---|---|---|

| Hydrolyzed Derivative | High | Mebendazole |

| Methyl Ester | Moderate | - |

The biological mechanisms through which this compound exerts its effects are still being elucidated. However, preliminary findings suggest that the nitro group on the phenyl ring may play a critical role in enhancing bioactivity through:

- Electron-Withdrawing Effects : The nitro group may increase the compound's reactivity towards biological targets.

- Structural Interactions : Molecular docking studies indicate potential binding interactions with key enzymes involved in microbial resistance.

4. Case Studies

Several case studies highlight the effectiveness of this compound in various biological assays:

- Antibacterial Efficacy Against MRSA : A study demonstrated that modifications of this compound showed promising activity against methicillin-resistant Staphylococcus aureus (MRSA), highlighting its potential as a lead compound for antibiotic development.

- In Vivo Anthelmintic Testing : Experimental models using earthworms indicated that both the methyl ester and its hydrolyzed derivatives significantly reduced worm motility, suggesting effective anthelmintic properties.

5. Conclusion

This compound presents a compelling profile of biological activity with potential applications in antimicrobial and anthelmintic therapies. Continued research into its mechanisms of action and structural modifications could further enhance its therapeutic efficacy.

Q & A

Q. What are the recommended synthetic routes for Boc-Amino-(2-nitro-phenyl)-acetic acid methyl ester, and how can reaction efficiency be optimized?

Methodological Answer: The compound can be synthesized via the Kabachnik-Fields reaction , a three-component coupling involving:

Boc-protected amino acid methyl ester (e.g., alanine methyl ester),

Diethylphosphite (or other phosphorylating agents),

2-Nitrobenzaldehyde (to introduce the nitro-phenyl group).

Q. Key Steps :

- Dry ammonia is bubbled into a suspension of the Boc-protected amino acid methyl ester hydrochloride to generate the free amine .

- The amine reacts with diethylphosphite and nitrobenzaldehyde under reflux in acetone for 18–24 hours.

- Purification via vacuum distillation or column chromatography yields the product.

Q. Optimization Tips :

- Use anhydrous solvents (e.g., Et2O, acetone) to prevent hydrolysis of intermediates.

- Monitor reaction progress with TLC or HPLC to identify side products (e.g., de-Boc derivatives).

- Adjust stoichiometry to favor the nitro-phenyl incorporation (typical molar ratio 1:1:1.2 for amine:phosphite:aldehyde) .

Q. How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer: Combine spectroscopic and chromatographic techniques:

NMR :

- <sup>1</sup>H NMR : Confirm the Boc group (δ ~1.4 ppm, singlet for tert-butyl), methyl ester (δ ~3.7 ppm), and nitro-phenyl aromatic protons (δ ~7.5–8.5 ppm).

- <sup>13</sup>C NMR : Verify ester carbonyl (δ ~170 ppm) and nitro group electronic effects on the phenyl ring .

Mass Spectrometry (MS) :

- ESI-MS or EI-MS to detect molecular ion peaks (e.g., [M+H]<sup>+</sup> for C14H17N3O6, expected m/z ~324.1) .

HPLC :

Advanced Research Questions

Q. How does the nitro group influence the compound’s stability under varying thermal or photolytic conditions?

Methodological Answer: The 2-nitro-phenyl group introduces photolytic and thermal instability:

- Thermal Stability :

- Photolytic Sensitivity :

Q. What strategies resolve contradictions in thermodynamic data (e.g., heat capacity, vapor pressure) for this compound?

Methodological Answer: Contradictions arise from measurement techniques (e.g., calorimetry vs. computational models). Resolve by:

Cross-Validation : Compare experimental data (e.g., NIST-reported Cp,gas = 25.17 cal/mol·K at 400 K ) with DFT calculations (e.g., Gaussian09 using B3LYP/6-31G* basis set).

Error Analysis : Assign uncertainty margins (e.g., ±0.0468 atm for critical pressure Pc ).

Phase-Specific Measurements :

Q. How can researchers mitigate interference from the nitro group in analytical assays (e.g., radioimmunoassays)?

Methodological Answer: The nitro group may cross-react with antibodies or quench fluorescence. Mitigation steps:

Derivatization : Convert the nitro group to an amine via catalytic hydrogenation (H2/Pd-C) before assay .

Chromatographic Separation :

- Use reverse-phase HPLC with a mobile phase of acetonitrile/0.1% TFA to isolate the target from nitro-containing byproducts .

Antibody Screening :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.